molecular formula C14H22ClNO2S B3145291 4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl CAS No. 57055-96-6

4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl

Cat. No.: B3145291
CAS No.: 57055-96-6
M. Wt: 303.8
InChI Key: RBDDFNHKZVBRGJ-UHFFFAOYSA-N
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Description

“4-[[4-(4-Morpholinyl)butyl]thio]-phenol hcl” is a chemical compound with the CAS Number: 57055-96-6 . It has a molecular weight of 303.85 and its molecular formula is C14H22ClNO2S . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21NO2S.ClH/c16-13-3-5-14 (6-4-13)18-12-2-1-7-15-8-10-17-11-9-15;/h3-6,16H,1-2,7-12H2;1H . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Synthesis and Characterization

Research on similar compounds involves the synthesis and characterization of phenolic compounds with morpholine components. For example, the synthesis of 4-tert-butyl-2,6-bis(4-morpholinomethyl)-phenol through the Mannich reaction demonstrates the compound's potential as an intermediate in organic synthesis, highlighting optimal conditions for high yield production (Zhang Yi-wei, 2005). Similarly, studies on 2,6-di-tert-butyl-4-(morpholinomethyl)phenol monohydrate reveal insights into molecular structure through crystallography, emphasizing the role of hydrogen-bonding interactions in stabilizing the crystal structure (Tao Zeng & Wan-Zhong Ren, 2008).

Bioactivities Analysis

Compounds with phenol and morpholine structures have been explored for their bioactive potentials, particularly as enzyme inhibitors. The synthesis of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones has shown significant inhibition against acetylcholinesterase and carbonic anhydrases, indicating potential for the development of drugs targeting enzyme-based diseases (C. Yamali et al., 2020). Another study highlighted the inhibition of human erythrocyte isozymes I and II with antioxidant phenols, proposing these compounds as leads for new enzyme inhibitors (M. Şentürk et al., 2009).

Material Science Applications

In the field of material science, research has been conducted on the thermal degradation of oligo-2-[(4-morpholin-4-yl-phenyl)imino methyl] phenol and related oligomer–metal complex compounds, providing valuable data on thermal stability and degradation kinetics, which could inform the development of thermally stable materials (F. Doğan & I. Kaya, 2007).

Catalytic Properties

Investigations into the catalytic properties of compounds with morpholine components, such as oxidovanadium(V) complexes, offer insights into their effectiveness in oxidation processes. These studies not only shed light on the structural basis for catalytic activity but also evaluate their potential in industrial applications, such as the oxidation of olefins (D. Peng, 2017).

Properties

IUPAC Name

4-(4-morpholin-4-ylbutylsulfanyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S.ClH/c16-13-3-5-14(6-4-13)18-12-2-1-7-15-8-10-17-11-9-15;/h3-6,16H,1-2,7-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDDFNHKZVBRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCSC2=CC=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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